

In-silico docking studies of Felbinac with target proteins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Felbinac*

Cat. No.: *B1672330*

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An In-Depth Technical Guide to In-Silico Docking Studies of **Felbinac** with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico molecular docking analysis of **Felbinac**, a non-steroidal anti-inflammatory drug (NSAID), with its primary and potential secondary protein targets. It details the methodologies, presents quantitative data, and visualizes key pathways and workflows to facilitate a deeper understanding of **Felbinac's** mechanism of action at a molecular level.

Introduction to Felbinac and In-Silico Docking

Felbinac is the active metabolite of fenbufen and belongs to the arylpropionic acid class of NSAIDs, primarily used topically to treat muscle inflammation and arthritis.[1] Its therapeutic effects stem from the inhibition of specific enzymes involved in the inflammatory cascade. In-silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as **Felbinac**) when bound to a second (a receptor or protein target).[2] This method is crucial in drug discovery for elucidating binding mechanisms, predicting binding affinity, and screening potential drug candidates.[3][4] The process involves preparing 3D structures of the ligand and target protein, defining a binding site, and using a scoring function to rank the different binding poses based on their predicted binding energy.[5][6]

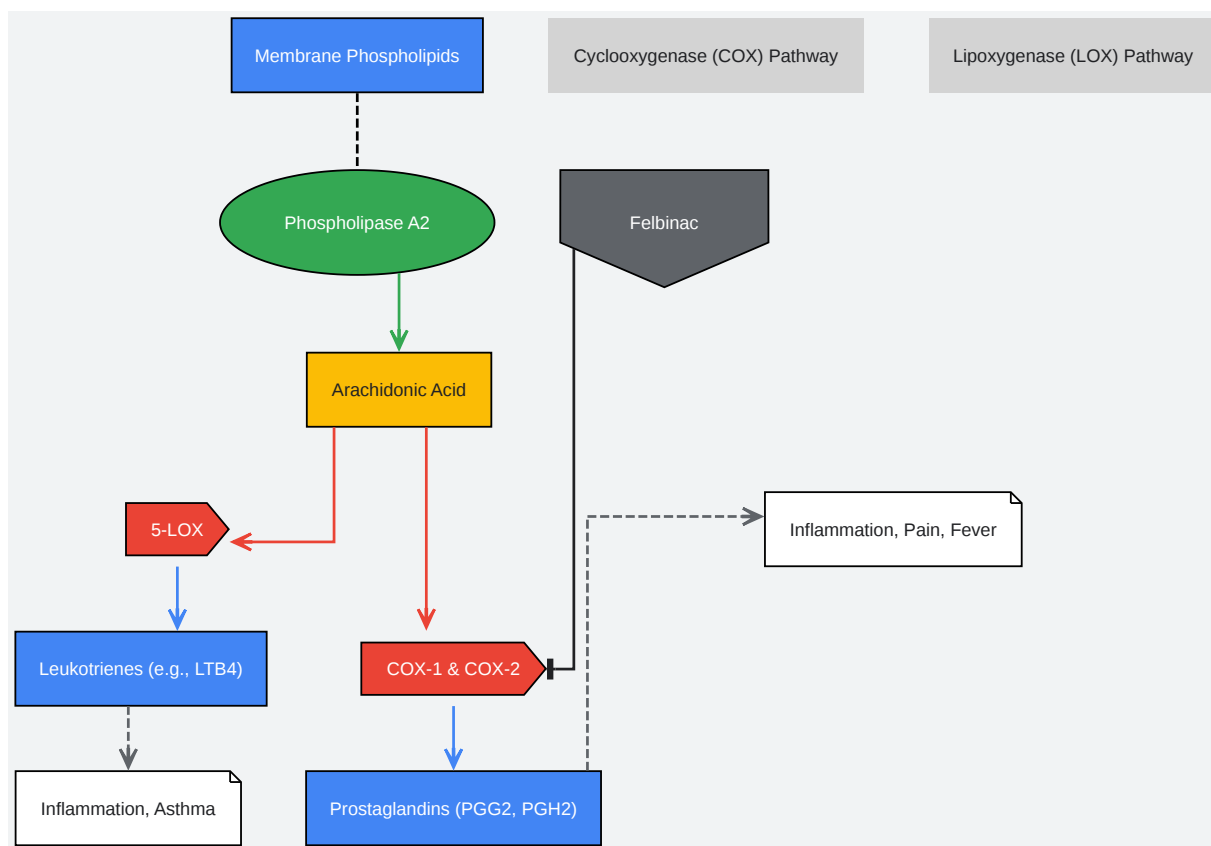
Principal and Secondary Protein Targets of Felbinac

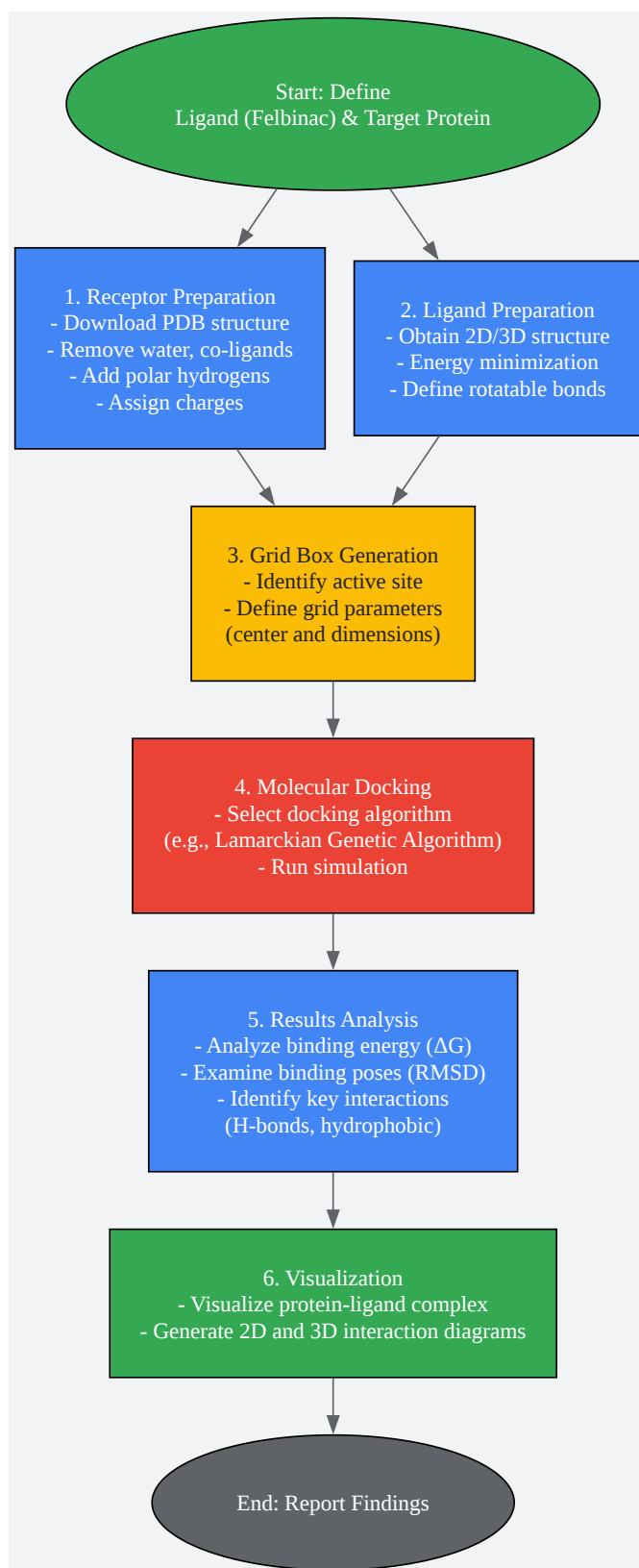
The anti-inflammatory effects of **Felbinac** are primarily attributed to its interaction with cyclooxygenase (COX) enzymes. However, like other NSAIDs, it may interact with other proteins involved in inflammatory and physiological pathways.

- Cyclooxygenase (COX-1 and COX-2): These are the principal targets for most NSAIDs.[7] COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[7] The inhibition of COX enzymes prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[8] The differential binding affinity of NSAIDs to COX-1 and COX-2 determines their efficacy and side-effect profile.[9]
- 5-Lipoxygenase (5-LOX): This enzyme is also involved in the arachidonic acid cascade, catalyzing the production of leukotrienes, which are potent inflammatory mediators implicated in conditions like asthma.[10][11][12] Dual inhibition of COX and 5-LOX is a therapeutic strategy to enhance anti-inflammatory effects.[13]
- Carbonic Anhydrases (CAs): These are ubiquitous metalloenzymes that catalyze the hydration of carbon dioxide.[14] Certain isoforms, particularly the tumor-associated CA IX and XII, are overexpressed in various cancers and are considered therapeutic targets.[15][16][17] Some NSAIDs and their derivatives have been shown to interact with and inhibit these enzymes.

Signaling Pathway: The Arachidonic Acid Cascade

Felbinac exerts its primary anti-inflammatory effect by intervening in the arachidonic acid metabolic pathway. When cell membranes are damaged, phospholipases release arachidonic acid, which is then metabolized by COX and LOX enzymes to produce pro-inflammatory eicosanoids. **Felbinac**'s inhibition of COX enzymes blocks the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever.





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- To cite this document: BenchChem. [In-silico docking studies of Felbinac with target proteins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672330#in-silico-docking-studies-of-felbinac-with-target-proteins]

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